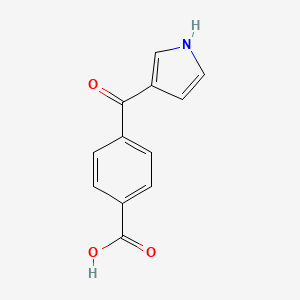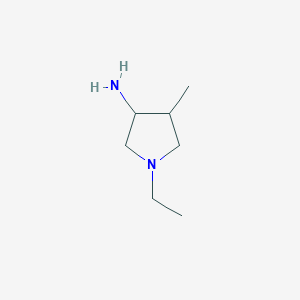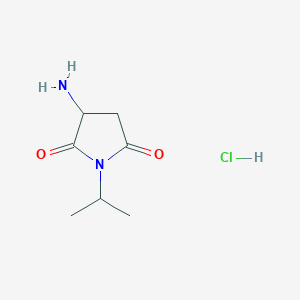
5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine
Übersicht
Beschreibung
5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H3BrF3IN2 . It has a molecular weight of 366.91 . This compound is a derivative of pyridin-2-amine, which is a type of pyridine .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine consists of a pyridine ring substituted with bromo, iodo, and trifluoromethyl groups . The exact structure and conformation of this compound could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
One significant application of derivatives similar to 5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine is in the field of organic synthesis, where they serve as intermediates for the development of complex molecules. For instance, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles demonstrates the utility of halogenated pyridines in constructing heterocyclic compounds with potential pharmacological activities. This method emphasizes the versatility of primary amines in reactions, yielding high-purity products under environmentally friendly conditions (Aquino et al., 2015).
Spectroscopic and Theoretical Studies
Spectroscopic and optical studies, including density functional theory (DFT) analyses, provide insights into the electronic and structural properties of halogenated pyridines. For example, detailed spectroscopic characterization and computational studies have been used to investigate the non-linear optical (NLO) properties and molecular interactions of these compounds, contributing to our understanding of their potential in material sciences (Vural & Kara, 2017).
Biological Applications
Investigations into the biological activities of halogenated pyridines reveal their potential in developing new therapeutic agents. Studies on the interaction of these compounds with DNA, as well as their antimicrobial activities, highlight the role of halogenated pyridines in medicinal chemistry. This includes exploring their effects on plasmid DNA and evaluating their efficacy against various microbial strains, which could lead to the development of new antimicrobial agents (Vural & Kara, 2017).
Catalysis and Chemical Reactions
The role of halogenated pyridines in catalysis and chemical reactions is another area of application. These compounds can participate in coupling reactions, such as Suzuki cross-coupling, to synthesize novel derivatives with diverse biological and chemical properties. Such reactions are pivotal in pharmaceutical research, leading to the creation of novel molecules with potential therapeutic applications (Ahmad et al., 2017).
Eigenschaften
IUPAC Name |
5-bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3IN2/c7-2-1-13-5(12)4(11)3(2)6(8,9)10/h1H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZPMAYCQKGZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)I)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



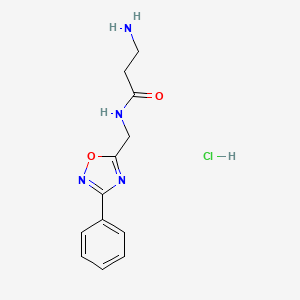
![tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate](/img/structure/B1377825.png)
![Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377827.png)
![Bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1377828.png)
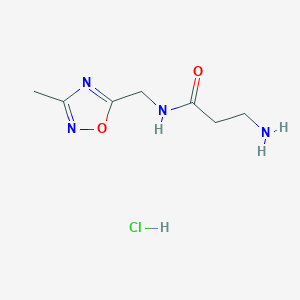
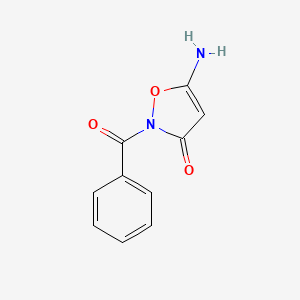
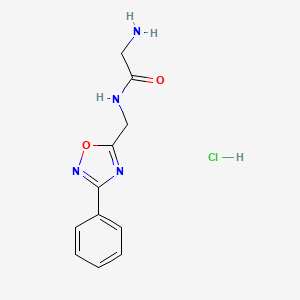
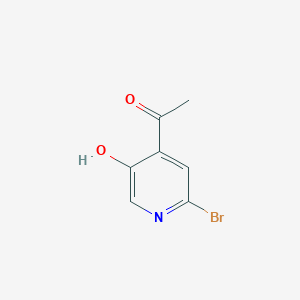


![N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1377840.png)
